An In-depth Technical Guide to [(4-Bromo-benzyl)-methyl-amino]-acetic acid
An In-depth Technical Guide to [(4-Bromo-benzyl)-methyl-amino]-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(4-Bromo-benzyl)-methyl-amino]-acetic acid, a substituted N-benzyl glycine derivative, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural architecture, featuring a halogenated aromatic ring, a secondary amine, and a carboxylic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive technical overview of its chemical properties, plausible synthetic routes, and potential applications, with a particular focus on its role as a building block in the design of peptidomimetics and other bioactive molecules. By synthesizing available data on analogous structures and established chemical principles, this document aims to provide a foundational resource for researchers and developers working with this and related compounds.
Introduction: The Significance of N-Substituted Glycine Derivatives
N-substituted glycine derivatives, often referred to as "peptoids," represent a class of peptide mimics that have garnered considerable attention in drug discovery.[1] Their unique structural feature, where the side chain is appended to the backbone nitrogen atom rather than the α-carbon, confers remarkable resistance to proteolytic degradation, a major hurdle in the therapeutic application of conventional peptides.[2] This inherent stability, coupled with the ability to introduce a wide diversity of side chains, makes peptoids and related N-substituted amino acids attractive scaffolds for developing novel therapeutics with improved pharmacokinetic profiles.[3][]
The subject of this guide, [(4-Bromo-benzyl)-methyl-amino]-acetic acid, incorporates several key features that make it a compelling building block. The 4-bromobenzyl group offers a site for further functionalization through cross-coupling reactions, while the N-methyl group can influence the conformational properties and membrane permeability of resulting molecules.[] The carboxylic acid provides a handle for standard peptide coupling or other derivatization strategies.
Physicochemical and Structural Properties
While specific experimental data for [(4-Bromo-benzyl)-methyl-amino]-acetic acid is not extensively documented in publicly available literature, its properties can be predicted based on its structure and data from closely related analogs.
| Property | Predicted/Calculated Value | Data Source/Analogy |
| Molecular Formula | C10H12BrNO2 | Calculated |
| Molecular Weight | 258.11 g/mol | Calculated |
| CAS Number | Not definitively assigned for the para-isomer. Isomers include: 756814-36-5 (ortho)[5] and 501653-62-9 (meta, without N-methyl)[6] | Chemical Databases |
| Appearance | White to off-white solid | Analogy to similar compounds |
| Melting Point | Predicted to be in the range of 150-200 °C | Analogy to substituted benzoic acids and amino acids |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol | General solubility of similar organic acids |
| pKa (Carboxylic Acid) | Estimated to be around 2-3 | Analogy to N-alkylated amino acids |
Structural Diagram:
Caption: 2D structure of [(4-Bromo-benzyl)-methyl-amino]-acetic acid.
Synthesis and Manufacturing
The synthesis of [(4-Bromo-benzyl)-methyl-amino]-acetic acid can be approached through several established synthetic methodologies for N-substituted amino acids. The choice of a specific route would depend on factors such as starting material availability, desired scale, and purity requirements. Two primary and logical synthetic strategies are outlined below.
Synthesis via Nucleophilic Substitution of Sarcosine
A straightforward and common method for the synthesis of N-substituted glycines is the direct alkylation of sarcosine (N-methylglycine).[7] This approach involves the reaction of sarcosine with a suitable electrophile, in this case, 4-bromobenzyl bromide.
Reaction Scheme:
Caption: Synthetic pathway via reductive amination.
Experimental Protocol (Exemplary):
-
Iminium Formation: Dissolve 4-bromobenzaldehyde (1.0 eq) and sarcosine (1.1 eq) in a suitable solvent such as methanol. Stir the mixture at room temperature to facilitate the formation of the iminium ion.
-
Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), to the reaction mixture. [8]These reagents are selective for the reduction of the iminium ion in the presence of the aldehyde.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent with a small amount of water. Remove the solvent in vacuo. The residue can then be purified by standard techniques such as column chromatography or by an acid-base workup similar to the one described in the nucleophilic substitution method.
Analytical Characterization
The structural confirmation of [(4-Bromo-benzyl)-methyl-amino]-acetic acid would rely on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the methylene protons of the benzyl group, a singlet for the methylene protons of the acetic acid moiety, and a characteristic AA'BB' system for the para-substituted aromatic protons.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine atom being significantly shifted), the benzylic methylene carbon, the N-methyl carbon, and the acetic acid methylene carbon.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the carboxylic acid O-H stretch (broad), the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic groups. [9]* Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and the formation of the 4-bromobenzyl cation. [9]
Potential Applications and Biological Activity
While specific biological data for [(4-Bromo-benzyl)-methyl-amino]-acetic acid is scarce, its structural motifs suggest a range of potential applications, primarily in the field of drug discovery.
Peptidomimetic and Peptoid Scaffolds
As an N-substituted glycine, this compound is a valuable building block for the synthesis of peptoids. [1][2]Peptoids have been investigated for a wide range of therapeutic applications, including:
-
Antimicrobial agents: The ability to create diverse libraries of peptoids has led to the discovery of potent antimicrobial agents that are less susceptible to bacterial resistance mechanisms.
-
Anticancer agents: Peptoids have been designed to mimic the function of natural peptides that regulate cell growth and apoptosis, showing promise as anticancer therapeutics. [1]* Drug Delivery Vehicles: The tunable properties of peptoids make them suitable for use as cell-penetrating peptides to deliver other therapeutic molecules into cells. [3]
Building Block for Small Molecule Synthesis
The presence of the bromo-substituent on the phenyl ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the elaboration of the aromatic core, enabling the synthesis of more complex molecules with potential applications in various therapeutic areas, including as enzyme inhibitors or receptor modulators. [10]
Analogues and Their Activities
The biological activity of related bromo-substituted benzylamine and bromophenol derivatives has been explored. For instance, some bromophenols have shown antioxidant and enzyme inhibitory activities. [11][12]Additionally, substituted benzylamines are present in compounds with anti-inflammatory and other pharmacological properties. [13]These findings suggest that [(4-Bromo-benzyl)-methyl-amino]-acetic acid and its derivatives could be explored for similar biological activities.
Safety and Handling
Specific toxicity data for [(4-Bromo-benzyl)-methyl-amino]-acetic acid is not available. Therefore, it should be handled with the care appropriate for a novel chemical substance. General precautions for related bromo-benzyl compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity Profile of Analogs: Related compounds, such as some brominated aromatic compounds, can be irritants and may be harmful if swallowed or inhaled. The toxicological properties of this specific compound have not been fully investigated.
Conclusion
[(4-Bromo-benzyl)-methyl-amino]-acetic acid is a versatile and promising building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its potential for incorporation into proteolytically stable peptoid structures and further derivatization via its bromo-substituent, makes it a valuable tool for the development of novel therapeutic agents. While a comprehensive experimental characterization is not yet widely published, this guide provides a solid foundation based on established chemical principles and data from analogous compounds to inform and guide future research and development efforts involving this intriguing molecule.
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